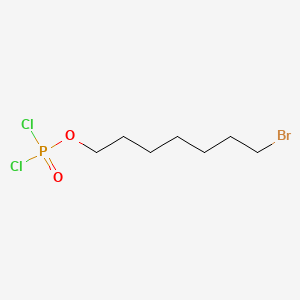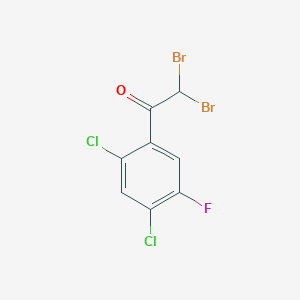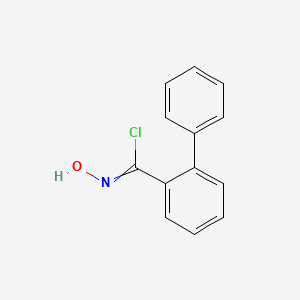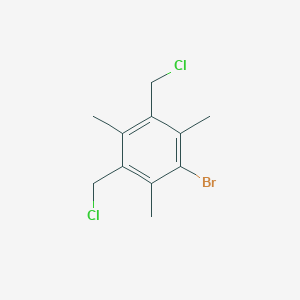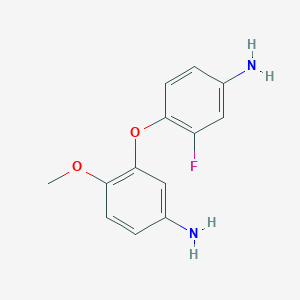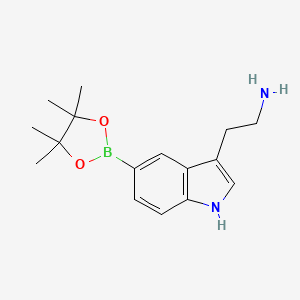
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound. Boronic esters are known for their stability and versatility in organic synthesis, making them valuable intermediates in the development of pharmaceuticals and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole boronic acid is reacted with a pinacol ester under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form the corresponding borane or boronate species.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Boranes or boronates.
Substitution: N-substituted indole derivatives.
科学的研究の応用
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The indole moiety can interact with various biological receptors, influencing signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester with similar reactivity but different aromatic structure.
3-(2-Aminoethyl)-1H-indole-5-boronic Acid: The non-esterified form of the compound, which has different solubility and reactivity properties.
Indole-3-boronic Acid Pinacol Ester: A related compound with a different substitution pattern on the indole ring.
Uniqueness
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester is unique due to its combination of an indole moiety and a boronic ester group, providing a versatile platform for chemical modifications and biological interactions. Its stability and reactivity make it a valuable compound in various fields of research and industry.
特性
分子式 |
C16H23BN2O2 |
|---|---|
分子量 |
286.2 g/mol |
IUPAC名 |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)12-5-6-14-13(9-12)11(7-8-18)10-19-14/h5-6,9-10,19H,7-8,18H2,1-4H3 |
InChIキー |
MZARFUHPFVMPKH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


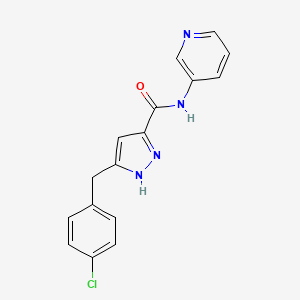
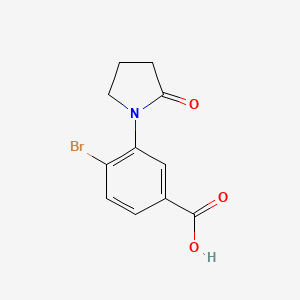

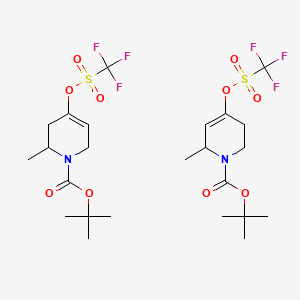
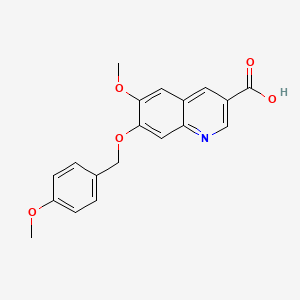
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
